1',6'-dimethyl-1-(2-(p-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
This compound belongs to the spiroquinazolinone family, characterized by a piperidine ring fused to a quinazolinone core via a spiro carbon. Key structural features include:
- Spiro framework: A piperidine ring (6-membered) linked to a quinazolinone (8-membered heterocycle with two nitrogen atoms and one ketone group).
- Substituents: 1',6'-Dimethyl groups: Methyl groups at positions 1' and 6' of the quinazolinone ring. 1-(2-(p-Tolyl)acetyl): A bulky acetyl group attached to the piperidine nitrogen, substituted with a p-tolyl (methylphenyl) moiety.
- Molecular formula: Calculated as C₂₃H₃₀N₃O₂ (MW: 380.51 g/mol).
Properties
IUPAC Name |
1,6-dimethyl-1'-[2-(4-methylphenyl)acetyl]spiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16-4-7-18(8-5-16)15-21(27)26-12-10-23(11-13-26)24-22(28)19-14-17(2)6-9-20(19)25(23)3/h4-9,14H,10-13,15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCZTTRFUKRMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)NC(=O)C4=C(N3C)C=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1',6'-Dimethyl-1-(2-(p-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C23H27N3O2
- Molecular Weight : 377.5 g/mol
- CAS Number : 1251630-56-4
The compound features a spiro structure, which is significant for its biological activity, as spiro compounds often exhibit unique interactions with biological targets.
The biological activity of this compound has been linked to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on acetyl-CoA carboxylases (ACC), enzymes critical for fatty acid metabolism.
Inhibition of Acetyl-CoA Carboxylases
A study evaluated the compound's effectiveness against ACC1 and ACC2. The results indicated that the compound exhibited potent inhibitory effects with IC50 values comparable to established inhibitors:
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
|---|---|---|
| This compound | 189 | 172 |
These values suggest that the compound is a promising candidate for further development as an ACC inhibitor, which could have implications in treating metabolic disorders.
Cytotoxicity Studies
To assess the safety profile of the compound, cytotoxicity was evaluated using human embryonic lung fibroblast (HELF) cells. The MTT assay revealed low cytotoxic effects:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 100 | >90 |
| 50 | >95 |
| 10 | >98 |
These findings indicate that the compound possesses a favorable safety profile at concentrations that exert biological effects.
Study on Anticancer Activity
In a related study focusing on spiro compounds, derivatives similar to this compound were tested for anticancer properties. The results showed significant activity against various cancer cell lines, including colon cancer (HCT116) and breast cancer (T-47D):
| Compound Type | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Spiro Compounds | HCT116 | 4.363 |
| Spiro Compounds | T-47D | 5.200 |
These results highlight the potential of spiro compounds in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Variations
Spiroquinazolinones differ in their spiro rings, substituents, and functional groups. Below is a comparative analysis:
2.3 Physicochemical Properties
- Solubility :
- Thermal Stability :
- Spectral Data: IR: C=O stretches at 1644 cm⁻¹ (quinazolinone) are consistent across analogs . NMR: Piperidine protons resonate at δ 2.5–3.5 ppm, while aromatic protons (quinazolinone) appear at δ 7.0–8.0 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
